Home > Products > Screening Compounds P7359 > 2',3'-Dideoxyuridine-5'-O-monothiophosphate
2',3'-Dideoxyuridine-5'-O-monothiophosphate -

2',3'-Dideoxyuridine-5'-O-monothiophosphate

Catalog Number: EVT-15343187
CAS Number:
Molecular Formula: C9H13N2O6PS
Molecular Weight: 308.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Dideoxyuridine-5'-O-monothiophosphate is a modified nucleoside derivative that plays a significant role in molecular biology and medicinal chemistry. This compound is particularly notable for its potential applications in antiviral research, especially against retroviruses such as human immunodeficiency virus. The compound's structure includes a dideoxyribose sugar, which lacks the 2' and 3' hydroxyl groups, making it a potent inhibitor of nucleic acid synthesis.

Source and Classification

The chemical is classified under nucleoside phosphates and is identified by its CAS number, 1266500-91-7. It has the empirical formula C9H13N2O6PSC_9H_{13}N_2O_6PS and a molar mass of approximately 308.25 g/mol . The compound can be sourced from various chemical suppliers specializing in biochemicals and nucleoside derivatives.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2',3'-dideoxyuridine-5'-O-monothiophosphate typically involves the following steps:

  1. Starting Materials: The synthesis begins with 2',3'-dideoxyuridine as the base nucleoside.
  2. Phosphorylation: The introduction of the monothiophosphate group can be achieved through phosphorylation reactions using thiophosphate reagents.
  3. Purification: After synthesis, products are usually purified using chromatographic techniques to isolate the desired compound from by-products.

Specific methodologies may include the use of phosphoramidite chemistry or other coupling reactions that facilitate the attachment of phosphate groups to the nucleoside backbone .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2',3'-dideoxyuridine-5'-O-monothiophosphate features:

  • Sugar Moiety: The sugar component is a dideoxyribose, which lacks both hydroxyl groups at the 2' and 3' positions.
  • Base: The base is uracil, which is characteristic of this nucleoside.
  • Phosphate Group: The phosphate group is modified with a sulfur atom, creating a monothiophosphate structure.

The structural formula can be represented as follows:

Molecular Formula C9H13N2O6PS\text{Molecular Formula }C_9H_{13}N_2O_6PS

This unique configuration contributes to its biological activity, particularly its ability to terminate DNA chain elongation during replication processes .

Chemical Reactions Analysis

Reactions and Technical Details

2',3'-Dideoxyuridine-5'-O-monothiophosphate undergoes several chemical reactions:

  1. Hydrolysis: The compound can hydrolyze under alkaline conditions, releasing the dideoxyuridine component.
  2. Phosphorylation: It can participate in further phosphorylation reactions to form more complex nucleotide analogs.
  3. Enzymatic Reactions: The compound may also serve as a substrate for various kinases, albeit with lower efficiency compared to natural nucleotides due to its modified structure.

These reactions are crucial for understanding how this compound can be utilized in biochemical assays and therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action of 2',3'-dideoxyuridine-5'-O-monothiophosphate primarily involves its role as a chain terminator during DNA synthesis. When incorporated into growing DNA strands by viral reverse transcriptase or cellular polymerases, it prevents further elongation due to the absence of the necessary hydroxyl groups on the sugar moiety.

This action effectively halts viral replication, making it a valuable tool in antiviral therapies aimed at retroviruses like human immunodeficiency virus. Studies have shown that while the parent compound exhibits limited activity, its phosphorylated derivatives demonstrate enhanced potency against viral enzymes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Stability can vary depending on pH and temperature; generally stable under acidic conditions but may hydrolyze in alkaline environments.
PropertyValue
Molecular FormulaC9H13N2O6PSC_9H_{13}N_2O_6PS
Molar Mass308.25 g/mol
CAS Number1266500-91-7
SolubilitySoluble in water

These properties are essential for determining suitable conditions for storage and application in laboratory settings .

Applications

Scientific Uses

2',3'-Dideoxyuridine-5'-O-monothiophosphate has several significant applications in scientific research:

  1. Antiviral Research: Its primary application lies in studying antiviral mechanisms against retroviruses.
  2. Biochemical Assays: Used as a substrate in enzymatic assays to study polymerase activity.
  3. Therapeutic Development: Potential development into therapeutic agents for viral infections due to its chain-terminating properties.

Research continues to explore its efficacy in combination therapies and its role in developing novel antiviral drugs .

Introduction to Nucleoside Thiophosphate Analogs

Structural and Functional Significance of Thiophosphate Modifications in Nucleosides

Thiophosphate modifications involve substituting one or more non-bridging oxygen atoms in the phosphate group of nucleosides with sulfur. This substitution profoundly alters chemical and biological properties. In 2',3'-dideoxyuridine-5'-O-monothiophosphate, the thiophosphate group at the 5'-position confers nuclease resistance due to the sulfur atom’s ability to sterically and electronically hinder enzymatic cleavage [9]. Simultaneously, the absence of 2'- and 3'-hydroxyl groups in the dideoxyribose sugar prevents phosphodiester bond formation during DNA synthesis, enforcing chain termination—a critical antiviral mechanism [1] [9].

The electronic perturbation introduced by sulfur increases lipophilicity and alters charge distribution across the phosphate backbone. This enhances membrane permeability relative to native nucleotides, though prodrug strategies remain essential for therapeutic delivery [5] [9]. Additionally, thiophosphates exhibit metal ion coordination distinct from phosphates, potentially influencing interactions with polymerase active sites or metal-dependent cellular enzymes [9].

Table 1: Key Structural Modifications in Dideoxynucleoside Analogs

CompoundModification SiteFunctional Role
ddUTP3'-OH removalDNA chain termination
ddATP-α-S (N-8009)5'-thiophosphateNuclease resistance
5'-Cl-dA5'-chloro substitutionInternal standard in HPLC assays
5'-O-phosphonomethyl-ddU5'-CH₂PO₃H₂Bypasses kinase dependency
piv₂-ddUMPBis-pivaloyloxymethyl prodrugEnhances cellular uptake

Historical Development of 2',3'-Dideoxyuridine Derivatives in Antiviral Research

The exploration of 2',3'-dideoxynucleosides began with the discovery of dideoxyadenosine (ddA) and dideoxyinosine (ddI) as inhibitors of HIV reverse transcriptase in the late 1980s [1]. Early analogs like zidovudine (AZT) and zalcitabine (ddC) demonstrated clinical efficacy but faced limitations: metabolic instability, dose-dependent toxicity, and the emergence of resistant viral strains [1] [8]. This spurred efforts to optimize dideoxynucleoside scaffolds, leading to uridine derivatives such as 2',3'-dideoxyuridine (ddU).

Despite ddU’s in vitro antiviral potential, its clinical utility was limited by poor intracellular phosphorylation—a consequence of low substrate affinity for thymidine kinase [5]. This "kinase bottleneck" redirected research toward pre-phosphorylated analogs, culminating in the synthesis of ddU monophosphate derivatives [5] [8]. Patent US4681933A (1987) disclosed 5-substituted-ddU analogs (e.g., 5-ethyl, 5-azido) with enhanced antiviral profiles, highlighting the role of C5 modifications in modulating lipophilicity and target affinity [8]. Concurrently, analytical advancements—such as HPLC/UV and LC/MS/MS methods—enabled precise quantification of metabolites like fluoro-dideoxyadenosine (F-ddA), informing structure-activity relationship (SAR) studies [1].

Table 2: Milestones in Dideoxynucleoside Antiviral Development

Time PeriodKey AdvancementImpact
Late 1980sAZT/ddC FDA approval for HIVFirst-generation chain terminators
1987US4681933A: 5-substituted-ddU analogsExpanded SAR for uridine derivatives
19905'-phosphonomethyl-ddN synthesis [3]Prodrug strategies to bypass kinases
1992piv₂-ddUMP as membrane-permeable nucleotide [5]Solved cellular uptake of phosphorylated analogs
2010sThiophosphate-ddN commercialization [9]Nuclease-stable reagents for virology

Rationale for Thiophosphate Substitution in 2',3'-Dideoxyuridine Backbone Design

The design of 2',3'-dideoxyuridine-5'-O-monothiophosphate addresses two interconnected challenges: (1) the kinase-dependent activation of dideoxynucleosides and (2) the metabolic instability of monophosphates in biological systems.

Metabolic Bypass Strategy

Native ddU fails to undergo intracellular phosphorylation to its active triphosphate form due to inefficient recognition by nucleoside kinases [5]. Thiophosphate modification at the 5'-position provides a pre-phosphorylated entity that circumvents this bottleneck. Once internalized, thiophosphate analogs undergo stepwise enzymatic conversion to di- and triphosphates by nucleotide kinases, enabling incorporation into viral DNA by reverse transcriptase [5] [9]. This strategy proved effective in tk⁻ CEM cells (thymidine kinase-deficient), where piv₂-ddUMP—a prodrug of ddUMP—yielded active triphosphate metabolites and inhibited HIV-1 replication (ED₅₀: 2.5–4.75 μM) [5].

Stability and Targeting Enhancements

The thiophosphate linkage confers resistance to phosphatases and phosphodiesterases, extending intracellular half-life [9]. This contrasts with early 5'-O-phosphonomethylated ddU analogs, which showed negligible anti-HIV activity due to rapid hydrolysis or poor membrane permeability [3]. Additionally, thiophosphate-modified ddUTP serves as a chain-terminating substrate for viral polymerases with >90% efficiency compared to unmodified analogs, as validated in sequencing and antiviral assays [9].

Prodrug Delivery Systems

To enhance cellular uptake, lipophilic prodrugs like bis(pivaloyloxymethyl) ddUMP (piv₂-ddUMP) mask the thiophosphate’s negative charge. Intracellular esterases cleave the pivaloyl groups, releasing free thiophosphate-ddU for activation [5]. Similar approaches using 5'-O-carbonate prodrugs of lamivudine demonstrated 3–6× increased anti-HBV activity, validating the prodrug strategy for dideoxynucleotide delivery [4].

Table 3: Comparative Analysis of ddUMP Prodrug Strategies

Prodrug TypeExampleAdvantageLimitation
Bis(acyloxymethyl) esterspiv₂-ddUMP [5]High cellular uptakeEnzymatic activation variability
5'-O-carbonates3TC-Etha [4]6× ↑ anti-HBV activity vs. parentStability in plasma
Phosphonomethyl5'-O-CH₂PO₃H₂ [3]Bypasses kinasesLow anti-HIV activity
    • 2',3'-Dideoxyuridine-5'-O-monothiophosphate
    • Fluoro-dideoxyadenosine (F-ddA) [1]
    • 2',3'-Dideoxyadenosine-5'-O-(1-thiotriphosphate) [9]
    • 5'-O-phosphonomethyl-2',3'-dideoxynucleosides [3]
    • 5'-O-carbonate-2',3'-dideoxy-3'-thiacytidine prodrugs [4]
    • Bis(pivaloyloxymethyl) ddUMP (piv₂-ddUMP) [5]
    • 5'-Cl-deoxyadenosine (5'-Cl-dA) [1]

    Properties

    Product Name

    2',3'-Dideoxyuridine-5'-O-monothiophosphate

    IUPAC Name

    1-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

    Molecular Formula

    C9H13N2O6PS

    Molecular Weight

    308.25 g/mol

    InChI

    InChI=1S/C9H13N2O6PS/c12-7-3-4-11(9(13)10-7)8-2-1-6(17-8)5-16-18(14,15)19/h3-4,6,8H,1-2,5H2,(H,10,12,13)(H2,14,15,19)/t6-,8+/m0/s1

    InChI Key

    LENMXODJHHVTIA-POYBYMJQSA-N

    Canonical SMILES

    C1CC(OC1COP(=S)(O)O)N2C=CC(=O)NC2=O

    Isomeric SMILES

    C1C[C@@H](O[C@@H]1COP(=S)(O)O)N2C=CC(=O)NC2=O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.